1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride

Description

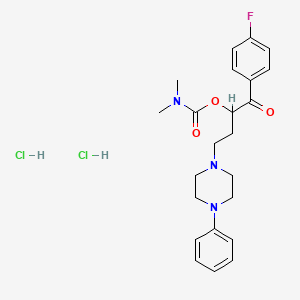

The compound 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride (hereafter referred to as the target compound) is a structurally complex molecule featuring a butanone backbone substituted with a 4-fluorophenyl group, a dimethylcarbamoyloxy moiety, and a 4-phenylpiperazinyl group. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . The dimethylcarbamoyloxy group may act as a carbamate, which is often associated with acetylcholinesterase inhibition or prodrug activation mechanisms .

Properties

CAS No. |

51037-67-3 |

|---|---|

Molecular Formula |

C23H30Cl2FN3O3 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

[1-(4-fluorophenyl)-1-oxo-4-(4-phenylpiperazin-1-yl)butan-2-yl] N,N-dimethylcarbamate;dihydrochloride |

InChI |

InChI=1S/C23H28FN3O3.2ClH/c1-25(2)23(29)30-21(22(28)18-8-10-19(24)11-9-18)12-13-26-14-16-27(17-15-26)20-6-4-3-5-7-20;;/h3-11,21H,12-17H2,1-2H3;2*1H |

InChI Key |

HWRSSPONGIPXSW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC(CCN1CCN(CC1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the core butanone structure, introduction of the dimethylcarbamoyl group, and subsequent attachment of the fluorophenyl and phenylpiperazine groups. Each step requires specific reagents and conditions, such as:

Formation of the Butanone Core: This step might involve the reaction of a suitable precursor with a ketone-forming reagent under controlled temperature and pH conditions.

Introduction of the Dimethylcarbamoyl Group: This can be achieved through the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base.

Attachment of the Fluorophenyl and Phenylpiperazine Groups: These steps may involve nucleophilic substitution reactions using appropriate fluorophenyl and phenylpiperazine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

Oxidation: Carboxylic acids

Reduction: Secondary alcohols

Substitution: Nitro, sulfo, or halo derivatives

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-[4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one dihydrochloride (CAS 40987-15-3)

- Structural Differences: Replaces the dimethylcarbamoyloxy group with a 4-chloro-2-methylphenoxyethyl chain on the piperazine ring .

- However, the absence of a carbamate group may reduce acetylcholinesterase interaction.

- Solubility : Both compounds are dihydrochloride salts, ensuring comparable aqueous solubility.

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one dihydrochloride (CAS 17755-87-2)

N-[4-[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide hydrochloride

- Structural Differences : Replaces the piperazinyl group with a piperidine ring and introduces a methanesulfonamide substituent .

- Pharmacological Implications : The sulfonamide group increases polarity, likely reducing CNS penetration but improving renal excretion. The piperidine ring may alter dopamine receptor affinity compared to the piperazinyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

Pharmacological Profiles

- CAS 40987-15-3: The chloro-phenoxyethyl chain may enhance histamine H1 receptor antagonism, common in sedative agents .

- CAS 17755-87-2 : Trimethoxyphenyl groups correlate with tubulin polymerization inhibition, suggesting anticancer applications .

- Methanesulfonamide Derivative : Sulfonamide groups are associated with COX-2 inhibition or carbonic anhydrase modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.